![molecular formula C18H23NO2 B5185347 2-(3,4-dimethoxyphenyl)-N-(3-methylbenzyl)ethanamine CAS No. 353773-69-0](/img/structure/B5185347.png)
2-(3,4-dimethoxyphenyl)-N-(3-methylbenzyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethoxyphenyl)-N-(3-methylbenzyl)ethanamine, commonly known as DMMA, is a psychoactive compound that belongs to the family of amphetamines. It is a derivative of the phenethylamine class of compounds and is structurally similar to other psychoactive substances such as MDMA and MDA. DMMA has gained significant attention in the scientific community due to its potential therapeutic applications and its ability to induce altered states of consciousness.
Wirkmechanismus
DMMA works by increasing the release of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It achieves this by binding to and activating the serotonin and dopamine transporters, which are proteins that are responsible for the reuptake of these neurotransmitters. By inhibiting the reuptake of these neurotransmitters, DMMA increases their concentration in the synaptic cleft, leading to an increase in their activity and ultimately resulting in altered states of consciousness.
Biochemical and Physiological Effects
DMMA has been shown to have a range of biochemical and physiological effects on the body. These include increased heart rate and blood pressure, dilation of the pupils, and increased body temperature. It also has effects on the central nervous system, including increased alertness and wakefulness, as well as feelings of euphoria and empathy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DMMA in lab experiments is its ability to induce altered states of consciousness, which can be useful in studying the effects of psychoactive substances on the brain. However, its use in experiments is limited by its potential for abuse and its potential to cause harm to study participants.
Zukünftige Richtungen
There are several potential future directions for research on DMMA. One area of interest is in the development of new treatments for psychiatric disorders such as depression and anxiety. Another potential area of research is in the study of the long-term effects of DMMA use, particularly in relation to its potential for neurotoxicity. Finally, there is also potential for research on the use of DMMA in combination with other psychoactive substances, such as LSD or psilocybin, to study their combined effects on the brain.
Synthesemethoden
DMMA can be synthesized by using a variety of methods, including the reductive amination of 3,4-dimethoxyphenylacetone with 3-methylbenzylamine. This reaction is typically carried out using a reducing agent such as sodium borohydride or lithium aluminum hydride. Other methods of synthesis include the use of reagents such as hydrobromic acid and phosphorus oxychloride.
Wissenschaftliche Forschungsanwendungen
DMMA has been the subject of numerous scientific studies, particularly in the field of neuroscience and pharmacology. One of the most promising areas of research is in the treatment of psychiatric disorders such as depression and anxiety. DMMA has been shown to increase levels of serotonin and dopamine in the brain, which are neurotransmitters that play a key role in regulating mood and emotions.
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(3-methylphenyl)methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-14-5-4-6-16(11-14)13-19-10-9-15-7-8-17(20-2)18(12-15)21-3/h4-8,11-12,19H,9-10,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAXZTIJDZFQLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCCC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40386017 |
Source
|
Record name | 2-(3,4-dimethoxyphenyl)-N-(3-methylbenzyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40386017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-(3-methylbenzyl)ethanamine | |
CAS RN |
353773-69-0 |
Source
|
Record name | 2-(3,4-dimethoxyphenyl)-N-(3-methylbenzyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40386017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.